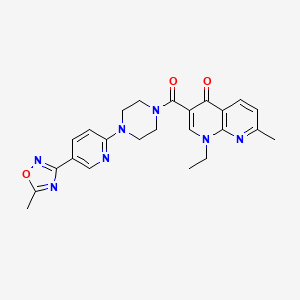

1-ethyl-7-methyl-3-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one

Description

Properties

IUPAC Name |

1-ethyl-7-methyl-3-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine-1-carbonyl]-1,8-naphthyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N7O3/c1-4-29-14-19(21(32)18-7-5-15(2)26-23(18)29)24(33)31-11-9-30(10-12-31)20-8-6-17(13-25-20)22-27-16(3)34-28-22/h5-8,13-14H,4,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOXHNJZWQRWGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C5=NOC(=N5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-ethyl-7-methyl-3-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features multiple pharmacophores including an oxadiazole , pyridine , and naphthyridine moieties, which are known for their diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets.

Molecular Formula

- Molecular Formula : C₁₈H₃₁N₅O₃

- Molar Mass : 357.48 g/mol

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds containing the oxadiazole ring have shown promising results against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | MCF-7 | 0.48 | Induces apoptosis via caspase activation |

| 2 | HCT-116 | 0.19 | Cell cycle arrest at G1 phase |

These findings suggest that the compound may function similarly by inducing apoptosis and inhibiting cell proliferation through caspase activation pathways .

Antimicrobial Activity

The antimicrobial activity of similar compounds has been explored extensively. For example, benzotriazole derivatives have shown effectiveness against bacterial strains like Escherichia coli and Bacillus subtilis. The structural features that enhance hydrophobic interactions are crucial for this activity .

Study on Oxadiazole Derivatives

In a study published by MDPI, various oxadiazole derivatives were synthesized and evaluated for their biological activities. The results showed that compounds with electron-withdrawing groups at specific positions exhibited enhanced cytotoxic effects against cancer cell lines . This aligns with the potential activity of our target compound.

Structure-Guided Design

A recent publication highlighted the importance of structure-guided design in developing new pharmacological agents based on oxadiazole and piperazine scaffolds. The study emphasized the need for optimizing these structures to improve their efficacy against specific biological targets .

The proposed mechanisms through which the compound exerts its biological effects include:

- Inhibition of Enzyme Activity : Compounds similar to our target have been shown to inhibit key enzymes involved in cancer cell metabolism.

- Induction of Apoptosis : Activation of caspases leads to programmed cell death in malignant cells.

- Cell Cycle Arrest : Compounds can cause cell cycle arrest at specific phases, preventing further proliferation.

Scientific Research Applications

Chemical Structure Overview

The molecular structure of the compound can be broken down into several key components:

- Naphthyridine moiety : Known for its biological activity, particularly in cancer treatment.

- Oxadiazole ring : This five-membered heterocycle is recognized for its role in enhancing the biological activity of drugs due to its ability to form hydrogen bonds and improve lipophilicity.

- Piperazine and pyridine derivatives : These structures are often used in pharmacological agents due to their diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing the naphthyridine structure exhibit significant anticancer properties. For instance, derivatives of 3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one have been synthesized and evaluated for their ability to sensitize cancer cells to cisplatin, a common chemotherapeutic agent. These derivatives showed promising results in inhibiting tubulin polymerization, which is crucial for cancer cell division .

Antimicrobial Properties

The incorporation of oxadiazole moieties has been linked to enhanced antimicrobial activity. Compounds with this functional group have demonstrated effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics .

Central Nervous System Disorders

Research has explored the potential of this compound as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibitors of MAO are being studied for their therapeutic effects in conditions such as depression and Alzheimer's disease . The structural features of the compound suggest it may interact effectively with MAO enzymes.

Case Studies

Comparison with Similar Compounds

Computational Similarity Analysis

Structural analogs were identified using substructure searches and Tanimoto coefficient-based similarity indexing (threshold ≥0.8), which prioritize compounds with shared pharmacophoric features . Key findings:

- The oxadiazole-pyridinyl-piperazine moiety is critical for similarity clustering, as seen in ethyl 1-(3-chloro-2-fluorobenzyl)-4-oxo-7-(4-pyridin-2-ylpiperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate (), which shares the naphthyridinone core and piperazine-linked heterocycle but lacks the oxadiazole .

- 1-(4-Chlorobenzyl)-3-(4-methylpiperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one (5a10, ) exhibits a chlorobenzyl group instead of ethyl/methyl substituents, reducing steric bulk but maintaining the piperazine-carbonyl motif .

Structural and Functional Variations

The table below highlights key differences among analogs:

Key Observations:

- Substituent Flexibility : Replacement of ethyl/methyl groups with aromatic rings (e.g., chlorobenzyl) alters solubility and target selectivity. For example, the chlorobenzyl group in 5a10 improves aqueous solubility compared to the target compound’s alkyl chains .

- Heterocyclic Modifications: The oxadiazole in the target compound may enhance kinase-binding affinity compared to benzothiazole or pyridine derivatives, as oxadiazoles are known to mimic adenine in ATP-binding pockets .

Bioactivity Correlation

demonstrates that compounds with structural similarity often cluster into groups with comparable bioactivity profiles . For instance:

- Analogs with piperazine-linked heterocycles (e.g., pyridinyl or benzothiazolyl) show affinity for kinase or epigenetic targets, as seen in PERK inhibitor studies .

Implications for Drug Design

- Structure-Activity Relationships (SAR) : The oxadiazole and ethyl/methyl groups in the target compound likely optimize steric and electronic complementarity with hydrophobic kinase pockets, whereas chlorobenzyl or fluorobenzyl substituents favor solubility and DNA intercalation .

- Pharmacokinetic Considerations : The oxadiazole-pyridinyl-piperazine moiety may improve metabolic stability compared to simpler heterocycles, though this requires experimental validation .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the 1,8-naphthyridin-4(1H)-one core in this compound?

- Methodological Answer : The 1,8-naphthyridin-4(1H)-one scaffold is typically synthesized via cyclocondensation reactions. For example, ethyl 1,8-naphthyridone-3-carboxylate derivatives are prepared by reacting substituted benzylamines with diethyl ethoxymethylenemalonate under reflux, followed by cyclization in acidic conditions . Key intermediates, such as 7-chloro derivatives, can be functionalized further with piperazine moieties via nucleophilic aromatic substitution (SNAr) in polar aprotic solvents like DMF at elevated temperatures (80–100°C) .

Q. How can spectroscopic techniques (e.g., NMR, IR) validate the structural integrity of this compound?

- Methodological Answer :

- 1H-NMR : Confirm the presence of characteristic signals, such as the ethyl group (δ ~1.25 ppm, triplet) and methyl groups (δ ~2.88 ppm, singlet). Piperazine protons typically appear as multiplets between δ 3.2–3.8 ppm .

- IR : Identify carbonyl stretching vibrations (C=O) at ~1692–1714 cm⁻¹ and oxadiazole C=N absorption near 1600 cm⁻¹ .

- Mass Spectrometry : Verify molecular weight consistency (e.g., m/z 396 for a related compound) and fragmentation patterns .

Q. What are the critical parameters for optimizing coupling reactions involving the piperazine and pyridinyl-oxadiazole moieties?

- Methodological Answer : Reaction efficiency depends on:

- Solvent Choice : DMF or DMSO enhances solubility of polar intermediates .

- Temperature : Heating to 80–100°C accelerates SNAr reactions but must avoid decomposition of heat-sensitive groups like oxadiazoles .

- Stoichiometry : Excess piperazine derivatives (1.5–2 eq) ensure complete substitution of chloro or nitro leaving groups .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological target of this compound?

- Methodological Answer :

Target Identification : Use machine learning tools to prioritize targets based on structural similarity to known kinase inhibitors (e.g., quinazoline-based EGFR inhibitors) .

Docking Studies : Employ software like AutoDock Vina to model interactions between the oxadiazole-pyridine motif and ATP-binding pockets. Key residues (e.g., hinge-region methionine) should show hydrogen bonding with the oxadiazole nitrogen .

ADMET Prediction : Calculate logP, solubility, and CYP450 inhibition profiles using QikProp or SwissADME to refine lead optimization .

Q. What experimental approaches resolve contradictions in SAR data for analogous 1,8-naphthyridine derivatives?

- Methodological Answer :

- Comparative Bioassays : Test activity against isogenic cell lines (wild-type vs. mutant kinases) to isolate target-specific effects .

- Crystallography : Resolve X-ray structures of ligand-target complexes to validate hypothesized binding modes (e.g., oxadiazole as a hydrogen bond acceptor) .

- Meta-Analysis : Cross-reference published data on similar compounds (e.g., 1,8-naphthyridin-4(1H)-ones with piperazine substituents) to identify trends in substituent effects .

Q. How can hyphenated techniques (e.g., LC-MS/MS) detect and quantify degradation products during stability studies?

- Methodological Answer :

- Sample Preparation : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) .

- LC-MS/MS Analysis : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) and monitor for common degradation pathways:

- Hydrolysis : Look for cleavage of the oxadiazole ring (m/z shifts +18 Da) .

- Oxidation : Detect piperazine N-oxide formation (m/z +16 Da) .

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

- Methodological Answer :

- Intermediate Purification : Use flash chromatography or recrystallization (e.g., EtOH/DMF mixtures) after each step to remove byproducts .

- Catalysis : Introduce Pd-mediated cross-coupling for aryl-aryl bond formation (e.g., Suzuki-Miyaura for pyridinyl-oxadiazole coupling) .

- Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, solvent, catalyst loading) and identify critical yield drivers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.